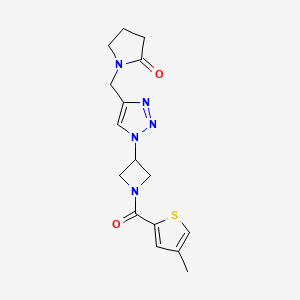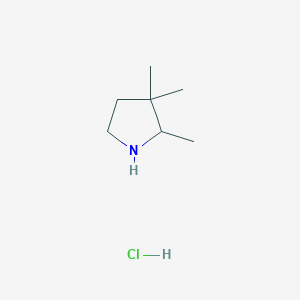![molecular formula C19H17ClN4O2 B2999739 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 2034268-42-1](/img/structure/B2999739.png)
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and a urea linkage, which can participate in hydrogen bonding and other interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of 3-(5-chloro-2-methoxyphenyl)isocyanate with 3-(2,3’-bipyridin-3-ylmethyl)amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding nitro compound, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism by which 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea exerts its effects involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, altering the activity of metalloenzymes or other metal-dependent processes. The urea linkage can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea is unique due to its combination of a bipyridine moiety and a urea linkage, which allows it to participate in a wide range of chemical and biological interactions. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-26-17-7-6-15(20)10-16(17)24-19(25)23-12-14-5-3-9-22-18(14)13-4-2-8-21-11-13/h2-11H,12H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGQAVPLCMXFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,4-Dimethoxyphenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2999656.png)


![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2999661.png)


![2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide;hydrochloride](/img/structure/B2999665.png)
![1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2999668.png)


![6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2999672.png)


![3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2999679.png)
